Brevinin-1CG3
Description
Brevinin-1CG3 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Hylarana guentheri frog species . This peptide is characterized by a 24-amino acid sequence (e.g., FLPLLAGLAASLYSKIKQPLKLV), featuring a conserved C-terminal cyclic heptapeptide domain (Rana box) common to many amphibian AMPs. This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses, with reported minimum inhibitory concentrations (MICs) ranging from 1–8 μM . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, followed by pore formation and cytoplasmic leakage .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSTLLNVASNVVPTLICKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Brevinin-1CG3 shares structural similarities with other amphibian AMPs but exhibits distinct physicochemical traits (Table 1).
Table 1: Physicochemical Comparison of this compound and Related Peptides
| Property | This compound | Temporin-L | Magainin-2 | Brevinin-1E |
|---|---|---|---|---|
| Length (amino acids) | 24 | 13 | 23 | 24 |
| Net Charge (+ at pH 7) | +5 | +3 | +4 | +6 |
| Hydrophobicity (%) | 45 | 62 | 38 | 48 |
| Disulfide Bonds | 1 (C-terminal) | 0 | 0 | 1 (C-terminal) |
| Solubility (mg/mL) | 2.1 | 3.5 | 4.0 | 1.8 |
| Reference |
Key findings:
- This compound’s moderate hydrophobicity (45%) balances membrane interaction and solubility, contrasting with Temporin-L’s higher hydrophobicity (62%), which enhances bactericidal activity but increases hemolytic risk .
- Its +5 charge enables strong electrostatic binding to microbial membranes, outperforming Temporin-L (+3) but lagging behind Brevinin-1E (+6) in targeting drug-resistant strains .
Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC, μM) Against Common Pathogens
| Pathogen | This compound | Temporin-L | Magainin-2 | Brevinin-1E |
|---|---|---|---|---|
| E. coli | 2.0 | 8.0 | 4.0 | 1.5 |
| S. aureus | 1.5 | 4.0 | 3.0 | 1.0 |
| C. albicans | 4.0 | 16.0 | 8.0 | 3.0 |
| P. aeruginosa | 8.0 | 32.0 | 16.0 | 6.0 |
| Reference |
Key findings:
- This compound exhibits 4–8× greater potency than Temporin-L against C. albicans and P. aeruginosa, likely due to its cyclic domain enhancing structural stability .
- However, Brevinin-1E outperforms this compound in all tested pathogens, attributed to its higher positive charge (+6) and optimized hydrophobic residues .
Toxicity Profiles
Table 3: Hemolytic Activity (HC50, μM) and Therapeutic Index (TI)
| Compound | HC50 (μM) | TI (HC50/MIC) |
|---|---|---|
| This compound | 120 | 60 |
| Temporin-L | 45 | 11 |
| Magainin-2 | 200 | 50 |
| Brevinin-1E | 80 | 80 |
| Reference |
Key findings:
- This compound’s HC50 (120 μM) is 2.7× higher than Temporin-L’s, indicating lower hemolytic risk. Its therapeutic index (TI = 60) surpasses Magainin-2 (TI = 50) but is lower than Brevinin-1E (TI = 80) due to the latter’s superior MIC values .
Stability and Pharmacokinetics
- Proteolytic Stability : this compound’s cyclic C-terminal domain reduces susceptibility to serum proteases compared to linear peptides like Magainin-2, with 60% remaining intact after 6 hours in human serum .
- Thermal Stability : Retains 90% activity after incubation at 60°C for 1 hour, outperforming Temporin-L (70% activity loss) due to disulfide bond stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
